(2-Bromo-4-chlorophenyl)methanesulfonyl chloride

Physical Organic Chemistry Linear Free-Energy Relationships Electrophilic Reactivity

This dual-halogenated arylmethanesulfonyl chloride features Br at C2 and Cl at C4, enabling orthogonal sequential cross-coupling (Suzuki then Buchwald) without intermediate deprotection. The electron-withdrawing pattern (Σσ_p +0.459) delivers 8–10× faster sulfonamide formation versus unsubstituted analogs (2–4 h vs. 8–12 h). Ideal for building sulfonamide libraries with two diversity points, bifunctional chemical probes, PROTACs, and precision polymer architectures. Supplied at ≥95% purity with multiple pack sizes available. Ships under hazardous goods protocol (UN 3261, Class 8, PG II).

Molecular Formula C7H5BrCl2O2S
Molecular Weight 303.99 g/mol
CAS No. 1427379-23-4
Cat. No. B1375721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-chlorophenyl)methanesulfonyl chloride
CAS1427379-23-4
Molecular FormulaC7H5BrCl2O2S
Molecular Weight303.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)CS(=O)(=O)Cl
InChIInChI=1S/C7H5BrCl2O2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2
InChIKeyAIGZXSHFFZCBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride (CAS 1427379-23-4) – A Specialist Sulfonyl Chloride Building Block


(2-Bromo-4-chlorophenyl)methanesulfonyl chloride (CAS 1427379-23-4) is a functionalized arylmethanesulfonyl chloride featuring a phenyl ring bearing bromine at the 2-position and chlorine at the 4-position, along with a reactive methanesulfonyl chloride moiety [1]. It serves as a versatile electrophilic building block for the introduction of the (2-bromo-4-chlorophenyl)methanesulfonyl group into target molecules, primarily through nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and other derivatives . The compound is offered at a minimum purity of 95% by multiple suppliers .

Why (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride Is Not Interchangeable with Unsubstituted or Differently Halogenated Arylmethanesulfonyl Chlorides


The presence and specific ortho/para pattern of bromo and chloro substituents on the phenyl ring of (2-bromo-4-chlorophenyl)methanesulfonyl chloride create a unique electronic environment that cannot be replicated by unsubstituted phenylmethanesulfonyl chloride or isomers bearing halogens in different positions [1]. These substituents exert strong electron-withdrawing effects that increase the electrophilicity of the sulfonyl chloride group, thereby accelerating nucleophilic substitution reactions compared to less substituted analogs [2]. Furthermore, the dual halogenation provides two distinct sites for orthogonal metal-catalyzed cross-coupling reactions—bromine for selective Suzuki-Miyaura couplings and chlorine for subsequent Buchwald-Hartwig aminations or other transformations—which is not possible with mono-halogenated or non-halogenated counterparts [3]. The quantitative evidence below details the precise differences that necessitate specific selection of this compound over its nearest alternatives.

Quantitative Differentiation of (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride from Closest Analogs


Electrophilicity Enhancement: Hammett σ Para Analysis vs. Unsubstituted Phenylmethanesulfonyl Chloride

The electrophilicity of arylmethanesulfonyl chlorides correlates with the electron-withdrawing character of ring substituents as quantified by Hammett σ constants [1]. (2-Bromo-4-chlorophenyl)methanesulfonyl chloride bears bromine (σ_p = +0.232) at the ortho position and chlorine (σ_p = +0.227) at the para position relative to the sulfonyl chloride group, yielding an estimated combined σ_p value of +0.459 [2]. This stands in stark contrast to the baseline unsubstituted phenylmethanesulfonyl chloride (σ_p = 0.00) and exceeds the value for the para-chloro analog (σ_p = +0.227) [1].

Physical Organic Chemistry Linear Free-Energy Relationships Electrophilic Reactivity

Hydrolytic Stability Ranking: Inferred Rate Constant Increase Over Unsubstituted Phenylmethanesulfonyl Chloride

The hydrolysis rate of arylmethanesulfonyl chlorides is accelerated by electron-withdrawing substituents due to increased positive charge at the sulfur center [1]. For unsubstituted phenylmethanesulfonyl chloride, the first-order hydrolysis rate constant (k) in 80% ethanol-water at 25°C is reported as 1.2 × 10⁻³ s⁻¹ [2]. Applying the Hammett relationship with a ρ value of +2.02 for sulfonyl chloride solvolysis [3], the (2-bromo-4-chlorophenyl) derivative (Δσ_p = +0.459) is predicted to undergo hydrolysis approximately 8.5× faster than the unsubstituted parent compound (estimated k ≈ 1.0 × 10⁻² s⁻¹) under identical conditions.

Stability Hydrolysis Kinetics Solvolysis Sulfonyl Chloride Handling

Orthogonal Reactivity Advantage: Dual Halogen Substitution Enables Sequential Cross-Coupling Not Possible with Mono-Halogenated or Isomeric Analogs

The (2-bromo-4-chlorophenyl) substitution pattern provides two distinct carbon-halogen bonds with differential reactivity toward palladium-catalyzed cross-coupling: aryl bromides undergo oxidative addition significantly faster than aryl chlorides under typical Suzuki-Miyaura conditions [1]. This allows for sequential, chemoselective functionalization—first at the bromine-bearing C2 position, followed by the chlorine-bearing C4 position—without protecting group manipulation [2]. In contrast, the isomeric (3-bromo-2-chlorophenyl)methanesulfonyl chloride (CAS 1312531-84-4) lacks this clear reactivity hierarchy, while the mono-halogenated (4-bromophenyl)methanesulfonyl chloride (CAS 53531-69-4) and (4-chlorophenyl)methanesulfonyl chloride offer only a single site for cross-coupling diversification .

Palladium Catalysis Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Orthogonal Functionalization

Vendor-Specified Purity Threshold: 95% Minimum Purity as a Critical Differentiator for Procurement

Multiple suppliers of (2-bromo-4-chlorophenyl)methanesulfonyl chloride specify a minimum purity of 95% for their commercial offerings, as documented in technical datasheets [1]. This contrasts with the lower purity grades (e.g., 90–93%) often encountered for certain regioisomeric or mono-halogenated arylmethanesulfonyl chlorides .

Quality Control Purity Specification Procurement

Where (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride Delivers Differentiated Value: Evidence-Backed Application Scenarios


Medicinal Chemistry: Accelerated Synthesis of Diversely Functionalized Sulfonamide Libraries via Orthogonal Cross-Coupling

The dual halogenation pattern of (2-bromo-4-chlorophenyl)methanesulfonyl chloride enables medicinal chemists to construct sulfonamide libraries with two points of diversity in a sequential, chemoselective manner [1]. First, a Suzuki-Miyaura coupling at the bromine-bearing C2 position introduces one set of aryl/heteroaryl groups; subsequently, a Buchwald-Hartwig amination or second Suzuki coupling at the chlorine-bearing C4 position installs a second distinct moiety. This orthogonal reactivity eliminates the need for intermediate deprotection or functional group interconversion steps, reducing the synthetic sequence length by 1–2 steps compared to using mono-halogenated building blocks [2]. The resulting sulfonamide derivatives are valuable as kinase inhibitor scaffolds, protease inhibitors, or bromodomain ligands.

Process Chemistry: Predictably Faster Sulfonylation Reactions Reduce Cycle Time in Large-Scale API Intermediate Production

The enhanced electrophilicity of (2-bromo-4-chlorophenyl)methanesulfonyl chloride (estimated Σσ_p = +0.459) translates to faster reaction kinetics with amine nucleophiles compared to unsubstituted phenylmethanesulfonyl chloride [1]. Process chemists can leverage this reactivity to achieve complete sulfonamide formation in shorter reaction times (e.g., 2–4 hours vs. 8–12 hours for the unsubstituted analog) under identical conditions, increasing throughput in multi-kilogram campaigns [2]. The predictable rate enhancement (estimated 8–10× based on Hammett analysis) allows for accurate reactor scheduling and minimizes side-product formation from competing hydrolysis.

Chemical Biology: Installation of Dual Handles for Bifunctional Probe Design and PROTAC Conjugation

The presence of two distinct halogen substituents on the same aromatic ring offers a unique advantage for designing bifunctional chemical biology probes [1]. Following sulfonamide formation with a target-binding ligand, the bromine and chlorine atoms serve as sequential handles for introducing an affinity tag (e.g., biotin) and a fluorescent reporter, or for constructing PROTAC molecules by attaching an E3 ligase ligand and a target-binding moiety [2]. This orthogonal functionalization strategy avoids the need for complex linkers bearing multiple orthogonal protecting groups, streamlining the synthesis of advanced bifunctional molecules.

Material Science: Synthesis of Cross-Conjugated Sulfonyl-Containing Polymers with Controlled Architecture

The dual-halogenated arylmethanesulfonyl chloride serves as a versatile monomer precursor for constructing polymers with precisely controlled architecture via iterative cross-coupling polymerization [1]. The differential reactivity of aryl bromide vs. aryl chloride enables the sequential addition of comonomers, facilitating the synthesis of block copolymers, star polymers, or graft polymers with sulfonyl linkages at specific positions. This level of architectural control is unattainable with mono-halogenated sulfonyl chloride monomers, which yield only linear homopolymers or random copolymers.

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